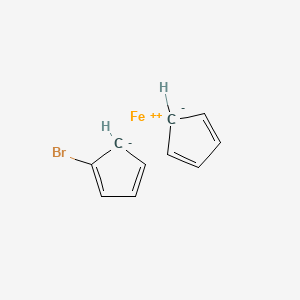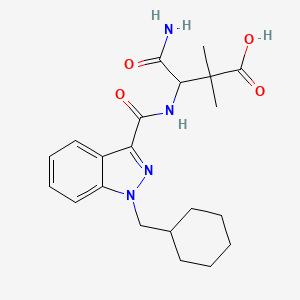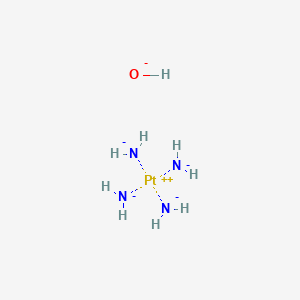
azanide;platinum(2+);hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;platinum(2+);hydroxide is a coordination compound consisting of azanide (NH2-), platinum in the +2 oxidation state (Pt2+), and hydroxide (OH-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanide;platinum(2+);hydroxide typically involves the reaction of a platinum(II) precursor with azanide and hydroxide ions. One common method is the reduction of platinum(IV) compounds in the presence of azanide and hydroxide under controlled conditions. For example, platinum(IV) chloride can be reduced using a base such as sodium hydroxide (NaOH) in the presence of an azanide source like sodium azanide (NaNH2). The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure complete reduction and formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as crystallization and filtration to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;platinum(2+);hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum, such as platinum(IV).
Reduction: It can be reduced to metallic platinum under certain conditions.
Substitution: Ligand exchange reactions can occur, where the azanide or hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize azanide;platinum(2+) to higher oxidation states.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can reduce the compound to metallic platinum.
Substitution: Ligand exchange reactions can be facilitated by using ligands like ammonia (NH3) or phosphines under mild conditions
Major Products Formed
Oxidation: Platinum(IV) compounds.
Reduction: Metallic platinum.
Substitution: Various platinum(II) complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Azanide;platinum(2+);hydroxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance materials, including conductive coatings and catalytic converters
Wirkmechanismus
The mechanism of action of azanide;platinum(2+);hydroxide in biological systems involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s catalytic properties are attributed to the ability of platinum to facilitate electron transfer reactions, making it an effective catalyst in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also interacts with DNA to inhibit cell proliferation.
Carboplatin: Another platinum-based anticancer agent with a similar mechanism of action but with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, known for its ability to overcome resistance to other platinum drugs .
Uniqueness
Azanide;platinum(2+);hydroxide is unique due to its specific ligand environment, which can influence its reactivity and selectivity in various applications. The presence of azanide and hydroxide ligands can enhance the compound’s solubility and stability, making it a versatile candidate for research and industrial applications .
Eigenschaften
Molekularformel |
H9N4OPt-3 |
|---|---|
Molekulargewicht |
276.18 g/mol |
IUPAC-Name |
azanide;platinum(2+);hydroxide |
InChI |
InChI=1S/4H2N.H2O.Pt/h5*1H2;/q4*-1;;+2/p-1 |
InChI-Schlüssel |
RGXQGCXXKVJPIK-UHFFFAOYSA-M |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[OH-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


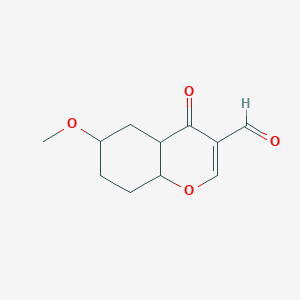
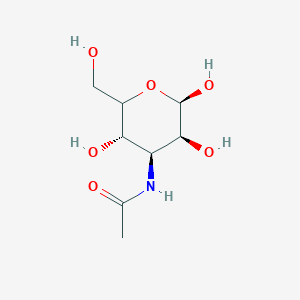
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)
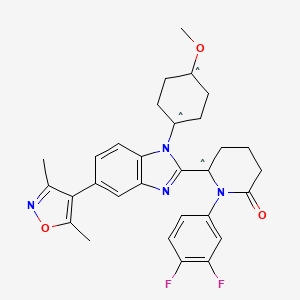
![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
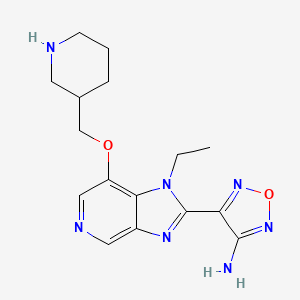
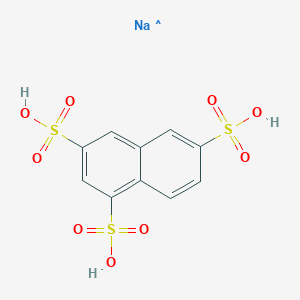
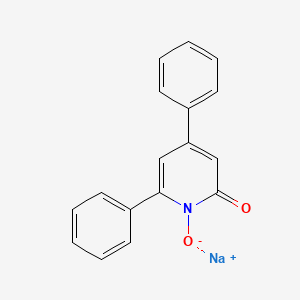
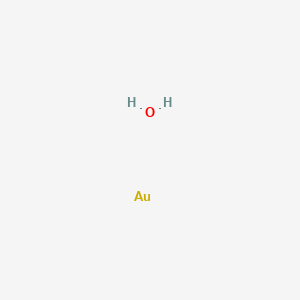

![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
